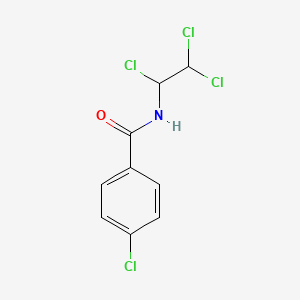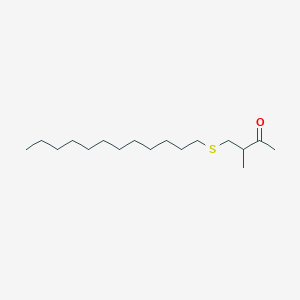
2-Hydroxyethyl tetradecylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethyl tetradecylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a long alkyl chain and a hydroxyethyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl tetradecylphosphonate typically involves the reaction of tetradecylphosphonic acid with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: Tetradecylphosphonic acid and ethylene oxide.
Reaction Conditions: The reaction is usually conducted in the presence of a catalyst, such as a strong acid or base, at elevated temperatures.
Product Isolation: The product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyethyl tetradecylphosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The phosphonate group can be reduced to a phosphine oxide.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Tetradecylphosphonic acid derivatives.
Reduction: Tetradecylphosphine oxide.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethyl tetradecylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes and as a component in liposome formulations.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 2-Hydroxyethyl tetradecylphosphonate is primarily based on its surfactant properties. The compound reduces surface tension, allowing for better interaction between different phases in a mixture. It can also form micelles, which encapsulate hydrophobic substances and enhance their solubility in aqueous solutions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyethylphosphonate: Lacks the long alkyl chain, making it less effective as a surfactant.
Tetradecylphosphonic acid: Does not have the hydroxyethyl group, limiting its solubility in water.
2-Aminoethylphosphonate: Contains an amino group instead of a hydroxyethyl group, altering its chemical properties and applications.
Uniqueness
2-Hydroxyethyl tetradecylphosphonate is unique due to its combination of a long alkyl chain and a hydroxyethyl group, which imparts both hydrophobic and hydrophilic properties. This makes it an effective surfactant and versatile compound for various applications.
Eigenschaften
CAS-Nummer |
59259-21-1 |
|---|---|
Molekularformel |
C16H34O4P- |
Molekulargewicht |
321.41 g/mol |
IUPAC-Name |
2-hydroxyethoxy(tetradecyl)phosphinate |
InChI |
InChI=1S/C16H35O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(18,19)20-15-14-17/h17H,2-16H2,1H3,(H,18,19)/p-1 |
InChI-Schlüssel |
WYYTUFILGMUKPT-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCP(=O)([O-])OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14612417.png)



![1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy-](/img/structure/B14612427.png)









